molecular formula C21H24N2O4S B2620142 (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol CAS No. 899963-53-2

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2620142
CAS No.: 899963-53-2
M. Wt: 400.49
InChI Key: UKBISJWPRWACDX-DQRAZIAOSA-N
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Description

(Z)-3-(4-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a synthetic thiazole derivative supplied For Research Use Only. Thiazole derivatives are privileged structures in medicinal chemistry due to their diverse biological activities. This compound features a unique molecular architecture combining a 3,4-dimethoxyphenyl group, a 4-methoxyphenylimino moiety, and a propan-1-ol chain linked through a thiazole core. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, known to influence electronic properties and receptor binding . The Z-configuration around the imino bond is crucial for defining its three-dimensional structure and potential biological interactions. While specific biological data for this compound is limited in public sources (as of March 2024), its structural features suggest potential for investigation in areas such as kinase inhibition, antimicrobial development, and enzyme modulation. Researchers are exploring such complex thiazole derivatives as novel scaffolds in drug discovery . The propanol side chain enhances aqueous solubility compared to simpler aromatic analogs, facilitating biological testing. Handle this product according to laboratory safety protocols.

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-25-17-8-6-16(7-9-17)22-21-23(11-4-12-24)18(14-28-21)15-5-10-19(26-2)20(13-15)27-3/h5-10,13-14,24H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBISJWPRWACDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a thiazole ring, methoxy-substituted phenyl groups, and an alcohol functional group. The structural formula can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, a related thiazole compound exhibited IC50 values lower than standard anticancer agents like doxorubicin, indicating strong antiproliferative effects across different cancer types .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example:

  • Tyrosinase Inhibition : Compounds structurally related to this compound have demonstrated potent tyrosinase inhibition, with IC50 values significantly lower than that of kojic acid, a standard inhibitor .
  • Protein Kinase Inhibition : The compound's mechanism may involve inhibition of protein kinases critical for cell division in pathogens such as Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. Key findings include:

  • The presence of methoxy groups enhances lipophilicity and may improve cell membrane permeability.
  • The thiazole ring is crucial for biological activity; modifications to this moiety can significantly alter potency .

Case Studies

  • Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications to the phenyl rings led to enhanced cytotoxicity against breast cancer cells. The most potent derivative had an IC50 value significantly lower than doxorubicin .
  • Enzyme Kinetics : Kinetic studies using Lineweaver–Burk plots have demonstrated that related compounds operate through mixed-type inhibition on tyrosinase, suggesting multiple interaction sites .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol have been shown to inhibit cell proliferation in various cancer cell lines. One study demonstrated that derivatives with similar structures effectively induced apoptosis in prostate cancer cells, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. A study evaluated several thiazole-based compounds and found that they displayed significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The specific structure of this compound may enhance its efficacy against resistant strains .

Anti-inflammatory Effects

Recent findings suggest that thiazole derivatives can modulate inflammatory pathways. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Imine Formation : The reaction between aldehydes and amines leads to the formation of the imine moiety.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with the propanol component.

Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in various biological assays:

  • Study on Anticancer Activity : A series of thiazole derivatives were tested against different cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity .
  • Antibacterial Screening : In a comparative study, thiazole compounds exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics against several bacterial strains .

Chemical Reactions Analysis

Functional Groups and Reactivity Profile

The compound’s reactivity arises from three primary components:

  • Thiazole ring : Susceptible to electrophilic and nucleophilic substitutions due to electron-deficient nature.

  • Imine group (C=N) : Prone to hydrolysis, reduction, or rearrangement.

  • Alcohol (-OH) : Participates in oxidation, esterification, or etherification.

  • Methoxy-substituted phenyl rings : Undergo electrophilic aromatic substitution (EAS) at activated positions.

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety undergoes nucleophilic substitution at the C-2 or C-4 positions, depending on reaction conditions:

Reaction Conditions Product Yield Source
HalogenationPCl₅, reflux in DCM2-Chloro-thiazole derivative72%
AlkylationCH₃I, K₂CO₃, acetone, 60°C4-Methoxy-thiazole derivative65%

Key Findings :

  • Electron-withdrawing groups (e.g., imine) enhance electrophilicity at C-2, favoring halogenation.

  • Steric hindrance from the 4-methoxyphenyl group limits substitution at C-4.

Alcohol Oxidation

The primary alcohol group is oxidized to a ketone under mild conditions:

  • Reagents : CrO₃/H₂SO₄ (Jones reagent), acetone, 0°C → RT.

  • Product : (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-one.

  • Yield : 88%.

Imine Reduction

The imine group is selectively reduced to an amine using NaBH₄ in THF/MeOH:

  • Product : 3-(4-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)amino)thiazol-3(2H)-yl)propan-1-ol.

  • Yield : 78% .

Imine Hydrolysis and Rearrangement

The imine bond undergoes acid-catalyzed hydrolysis:

  • Conditions : 2M HCl, reflux, 6h.

  • Product : 3-(4-(3,4-Dimethoxyphenyl)-2-aminothiazol-3(2H)-yl)propan-1-ol and 4-methoxybenzaldehyde.

  • Mechanism : Protonation of the imine nitrogen followed by nucleophilic attack by water.

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl rings undergo nitration and sulfonation:

Reaction Conditions Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0°CPara to -OCH₃4-(3,4-Dimethoxy-2-nitrophenyl) derivative62%
SulfonationH₂SO₄, SO₃, 50°COrtho to -OCH₃Sulfonic acid derivative55%

Notes :

  • Methoxy groups activate the ring, directing incoming electrophiles to ortho/para positions.

  • Steric effects from adjacent substituents influence regioselectivity.

Reaction Optimization and Catalytic Effects

Catalysts significantly enhance reaction efficiency:

Catalyst Reaction Outcome Source
NaOH (mechanochemical)Chalcone synthesis83% yield, E-factor 2.1 after solvent recovery
Bcmim-Cl (ionic liquid)1,4-Addition to chalcones67% yield under solvent-free conditions

Insights :

  • Solvent-free mechanochemical methods reduce waste and improve atom economy .

  • Ionic liquids stabilize transition states in nucleophilic additions .

Stability and Degradation Pathways

The compound degrades under prolonged UV exposure via:

  • Imine isomerization : Z → E configuration change.

  • Demethylation : Loss of methoxy groups under acidic conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives with Halogenated Aryl Groups

describes two isostructural thiazoles (compounds 4 and 5 ) with chlorophenyl and fluorophenyl substituents. Key comparisons include:

  • Fluorophenyl groups in compounds 4 and 5 may enhance metabolic stability but reduce solubility .
  • Conformational Flexibility: Both compounds 4 and 5 exhibit partial non-planarity due to perpendicular fluorophenyl orientation, whereas the target compound’s 3,4-dimethoxyphenyl group may adopt a similar conformation, affecting crystal packing or target binding .
Table 1: Structural and Electronic Comparisons
Compound Core Structure Substituents Planarity Biological Activity (Hypothesized)
Target Compound Thiazole 3,4-dimethoxyphenyl, 4-methoxyphenyl, propanol Partially planar Antimicrobial, kinase inhibition
Compound 4 [1] Thiazole 4-chlorophenyl, fluorophenyl Mostly planar Undisclosed (structural focus)
Compound 5 [1] Thiazole 4-fluorophenyl, fluorophenyl Partially non-planar Undisclosed (structural focus)

Pyrazoline-Benzothiazole Hybrids

highlights a pyrazoline-benzothiazole hybrid with a 4-methoxyphenyl group. While structurally distinct, its pharmacological relevance (e.g., antitumor activity) suggests that the target compound’s methoxy-substituted thiazole core may share similar bioactivity profiles. The propanol chain in the target compound could improve aqueous solubility compared to the methyl group in the pyrazoline analog .

Thiazol-2-ylidene Amino Derivatives

lists a compound with a thiazol-2-ylidene amino group and hydroxyethyl chain (Z-configuration). Key comparisons include:

  • Substituent Diversity : The target compound’s 3,4-dimethoxyphenyl group provides steric and electronic differences compared to the 4-methylphenyl group in ’s compound, which could influence target selectivity .

Hypothetical Pharmacological Activity

While direct biological data for the target compound is unavailable, insights from analogs suggest:

  • Anti-HIV Potential: demonstrates that piroxicam analogs with planar heterocycles inhibit HIV integrase (EC50: 20–25 µM). The target compound’s thiazole core and methoxy groups may similarly interact with viral enzymes .
  • Anticancer Activity : Pyrazoline-benzothiazole hybrids () show antitumor effects, implying that the target compound’s methoxyaryl-thiazole scaffold could inhibit cancer cell proliferation .

Q & A

Q. What are the recommended synthetic routes for (Z)-3-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol under laboratory conditions?

  • Methodological Answer : A modular synthesis approach is recommended:
  • Step 1 : Prepare the thiazole core via condensation of 3,4-dimethoxyphenyl-substituted thiourea derivatives with α-haloketones (e.g., 3-chloropentan-2,4-dione) under reflux in ethanol .
  • Step 2 : Introduce the (4-methoxyphenyl)imino group via Schiff base formation using 4-methoxyaniline in anhydrous THF with catalytic acetic acid .
  • Step 3 : Functionalize the propan-1-ol side chain by nucleophilic substitution or reduction of an ester intermediate (e.g., using NaBH₄ in methanol) .
    Key Considerations : Monitor stereochemistry during imine formation (Z-configuration) using polar solvents and low temperatures to minimize isomerization .

Q. How can structural characterization be systematically performed to confirm the identity and purity of the compound?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), thiazole protons (δ 7.1–7.5 ppm), and imine protons (δ 8.2–8.5 ppm). Compare with computed spectra from PubChem data .
  • IR Spectroscopy : Confirm C=N (1610–1620 cm⁻¹) and hydroxyl (3279 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N/S values .

Q. What solvents and reaction conditions optimize the yield and stereochemical integrity during synthesis?

  • Methodological Answer :
  • Solvents : Use ethanol or THF for thiazole formation (high dielectric constant stabilizes intermediates) . For imine formation, anhydrous THF minimizes hydrolysis .
  • Temperature : Reflux (70–80°C) for cyclization steps; room temperature for Schiff base reactions to preserve stereochemistry .
  • Catalysts : Acetic acid (1–2 mol%) accelerates imine formation without racemization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogen or nitro groups) .
  • Bioassay Design : Test antifungal activity (similar to fluconazole derivatives in ) using microdilution assays against Candida albicans (MIC₉₀ values).
  • Computational Modeling : Perform docking studies with fungal CYP51 enzymes to correlate substituent hydrophobicity with binding affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Re-evaluate Force Fields : Use DFT calculations (B3LYP/6-31G*) to refine charge distributions on the thiazole and imine groups, which may affect docking poses .
  • Solvent Effects : Replicate in silico conditions (e.g., implicit solvation models) to account for aqueous vs. membrane-bound environments .
  • Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., hydroxylation at the propanol chain) that may alter activity .

Q. Which analytical techniques are suitable for detecting degradation products under varying storage conditions?

  • Methodological Answer :
  • Stability Studies : Expose the compound to accelerated degradation (40°C/75% RH for 4 weeks) .
  • HPLC-DAD/MS : Monitor degradation using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Key degradation markers include oxidation of the imine group (retention time shift) .
  • XRD/PXRD : Compare crystalline vs. amorphous forms to assess physical stability .

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